molecular formula C20H24O4 B191309 5-Geranyloxy-7-methoxycoumarin CAS No. 7380-39-4

5-Geranyloxy-7-methoxycoumarin

Cat. No. B191309
CAS RN: 7380-39-4
M. Wt: 328.4 g/mol
InChI Key: WXUOSNJWDJOHGW-XNTDXEJSSA-N
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Description

5-Geranyloxy-7-methoxycoumarin is a natural coumarin with the molecular formula C20H24O4 . It is found in the essential oils of citrus such as bergamot .


Synthesis Analysis

The synthesis of 5-Geranyloxy-7-methoxycoumarin involves several steps, including the reaction of geranyl chloride with 7-hydroxycoumarin to form 7-geranyloxycoumarin, followed by methylation to yield the final product . The structures of the compounds involved in the synthesis were identified using 1H, 13C NMR, and DEPT studies .


Molecular Structure Analysis

The molecular structure of 5-Geranyloxy-7-methoxycoumarin consists of a coumarin core with a geranyl group attached at the 5-position and a methoxy group at the 7-position . The molecular weight is 328.402 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Geranyloxy-7-methoxycoumarin include a boiling point of 487.1±45.0 °C, a density of 1.092±0.06 g/cm3 , and a molar refractivity of 94.6±0.3 cm3 .

Scientific Research Applications

Cancer Research

5-Geranyloxy-7-methoxycoumarin has shown significant potential in cancer research. It inhibits the growth of human colon cancer cells (SW-480) by inducing apoptosis. This compound causes cell cycle arrest at the G0/G1 phase and activates tumor suppressor gene p53, caspase8/3, regulates Bcl2, and inhibits p38 MAPK phosphorylation, suggesting its potential as a cancer preventive agent (Patil et al., 2013). Additionally, 5-Geranyloxy-7-methoxycoumarin, in combination with bergamottin, has demonstrated anti-proliferative effects in human neuroblastoma SH-SY5Y cells by inducing apoptosis and increasing cell population in the sub-G0/G1 phase (Maugeri et al., 2021).

Antimicrobial Activity

This compound has also been found to have antimicrobial properties. It is effective against oral bacteria that cause dental caries and periodontitis, such as Streptococcus mutans, Prevotella intermedia, and Porphyromonas gingivalis. These findings suggest its potential for applications in oral hygiene products (Miyake & Hiramitsu, 2011).

Antioxidant Properties

5-Geranyloxy-7-methoxycoumarin has been identified as an inhibitor of tumor promoter-induced Epstein-Barr virus activation in cells, suggesting its potential as a chemopreventive agent through the inhibition of radical generation (Miyake et al., 1999).

Potential in Treating Neurodegenerative Diseases

In a study on the inhibition of β-secretase (BACE1) activity, a related compound, 5-geranyloxy-8-methoxypsoralen, demonstrated significant inhibitory effects, indicating the potential of these types of compounds in the treatment of neurodegenerative diseases like Alzheimer's (Marumoto & Miyazawa, 2012).

Anti-Inflammatory Activity

5-Geranyloxy-7-methoxycoumarin has been evaluated for its anti-inflammatory properties. It was studied in combination with other compounds for topical anti-inflammatory activity, using the Croton oil ear test in mice as a model of acute inflammation (Curini et al., 2004).

Safety And Hazards

5-Geranyloxy-7-methoxycoumarin is not recommended for fragrance or flavor use . In case of fire, self-contained breathing apparatus and full protective gear are recommended .

Future Directions

The future directions of research on 5-Geranyloxy-7-methoxycoumarin could involve further exploration of its pharmacological properties and potential therapeutic applications. For instance, its anti-cancer properties could be further investigated in different types of cancer cells . Additionally, its synthesis could be optimized for large-scale production.

properties

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOSNJWDJOHGW-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045382
Record name 5-(Geranyloxy)-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Geranyloxy-7-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Geranyloxy-7-methoxycoumarin

CAS RN

7380-39-4
Record name 5-(Geranyloxy)-7-methoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7380-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Geranoxy-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Geranyloxy)-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-GERANOXY-7-METHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Geranyloxy-7-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 - 87 °C
Record name 5-Geranyloxy-7-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
JR Patil, GK Jayaprakasha, J Kim, KNC Murthy… - Planta …, 2013 - thieme-connect.com
… proliferation, with 5-geranyloxy-7-methoxycoumarin showing the … cell proliferation by 5-geranyloxy-7-methoxycoumarin was … In addition, 5-geranyloxy-7-methoxycoumarin arrested cells …
Number of citations: 35 www.thieme-connect.com
A Maugeri, GE Lombardo, L Musumeci, C Russo… - Toxins, 2021 - mdpi.com
… Key Contribution: The interplay of the two coumarins, bergamottin and 5-geranyloxy-7-methoxycoumarin, plays a key role in the cytotoxic activity of bergamot essential oil. …
Number of citations: 16 www.mdpi.com
Y Miyake, M Hiramitsu - Journal of food science and technology, 2011 - Springer
… In this study, 8-geranyloxypsolaren, 5-geranyloxypsolaren, 5-geranyloxy-7-methoxycoumarin, and phlorin were isolated from lemon peel and found to be active against oral bacteria. …
Number of citations: 77 link.springer.com
GY Zuo, CJ Wang, J Han, YQ Li, GC Wang - Phytomedicine, 2016 - Elsevier
… This study is to present in-depth evaluations of in vitro antimicrobial activities of four natural coumarins 5-geranyloxy-7-methoxycoumarin (Gm, 1), (5,7-dimethoxy-8-prenyloxycoumarin (…
Number of citations: 48 www.sciencedirect.com
M Curini, G Cravotto, F Epifano… - Current medicinal …, 2006 - ingentaconnect.com
… They found in these matrices numerous coumarin derivatives, among which 5-geranyloxy-7methoxycoumarin (70), a compound already described in the ‘60s [202-203]. The analog 5-…
Number of citations: 365 www.ingentaconnect.com
P Dugo, L Mondello, E Cogliandro… - Flavour and …, 1998 - Wiley Online Library
… Three coumarins (5-geranyloxy-7-methoxycoumarin, citropten, 5-isopentenyloxy-7-… (160±291 mg/100 g of oil) and 5-geranyloxy-7-methoxycoumarin (180±250 mg/100 g of oil). Moreover…
Number of citations: 33 onlinelibrary.wiley.com
Y Miyake, A Murakami, Y Sugiyama… - Journal of Agricultural …, 1999 - ACS Publications
… Thus, LE−1, LE2, and LE−3 were identified as 8-geranyloxypsolaren, 5-geranyloxypsolaren (bergamottin), and 5-geranyloxy-7-methoxycoumarin, respectively. The structures of these …
Number of citations: 109 pubs.acs.org
R Munakata, T Inoue, T Koeduka, K Sasaki… - Bioscience …, 2012 - jstage.jst.go.jp
… 5-geranyloxy-7-methoxycoumarin, O-geranylated compounds of bergaptol, xanthotoxol, and 5-hydroxy-7methoxycoumarin respectively.The C-geranylation activity of umbelliferone at …
Number of citations: 41 www.jstage.jst.go.jp
C Ramírez-Pelayo, J Martínez-Quiñones, J Gil… - Heliyon, 2019 - cell.com
… Then, six coumarins were isolated and identified from fruits of Tahitian and Key lime corresponding to 5-geranyloxy-7-methoxycoumarin; 5,7-dimethoxycoumarin (syn. limettin); 5,8-…
Number of citations: 56 www.cell.com
P Dugo, L Mondello, L Dugo, R Stancanelli… - … of Pharmaceutical and …, 2000 - Elsevier
… This observation can be made comparing compounds with the same substitution pattern: citropten and bergapten, or 5-geranyloxy-7-methoxycoumarin and bergamottin, that differ only …
Number of citations: 201 www.sciencedirect.com

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